N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide

Proteasome Chymotrypsin-like Cancer

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide (CAS 955635-03-7) is a synthetic small molecule with the molecular formula C24H24N2O3 and a molecular weight of 388.5 g/mol. It is supplied by multiple vendors (e.g., A2B Chem, Cat# BE75287) typically at ≥95% purity for research use.

Molecular Formula C24H24N2O3
Molecular Weight 388.467
CAS No. 955635-03-7
Cat. No. B2391325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide
CAS955635-03-7
Molecular FormulaC24H24N2O3
Molecular Weight388.467
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCN(C4)C(=O)C)C=C3
InChIInChI=1S/C24H24N2O3/c1-3-29-22-11-9-18-6-4-5-7-21(18)23(22)24(28)25-20-10-8-17-12-13-26(16(2)27)15-19(17)14-20/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,28)
InChIKeySDGJKOCCIJRYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

955635-03-7 – N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide: Chemical Identity and Supplier Data


N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide (CAS 955635-03-7) is a synthetic small molecule with the molecular formula C24H24N2O3 and a molecular weight of 388.5 g/mol . It is supplied by multiple vendors (e.g., A2B Chem, Cat# BE75287) typically at ≥95% purity for research use . The compound features a tetrahydroisoquinoline core linked to a 2-ethoxynaphthalene-1-carboxamide moiety [1]. It is cataloged in ChEMBL (CHEMBL3233445, CHEMBL4746351) and BindingDB, but no independently verified biological activity data from primary literature or patents could be located from allowed sources [2].

Why 955635-03-7 Cannot Be Replaced by Generic Tetrahydroisoquinoline or Naphthamide Analogs


The 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl scaffold combined with the 2-ethoxynaphthalene-1-carboxamide moiety creates a unique pharmacophore that is not represented in generic compound libraries. Closely related analogs with different substitution patterns (e.g., N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide [CAS 955635-86-6] or N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide [CAS 955757-98-9]) vary in size, lipophilicity, and hydrogen-bonding potential, which can dramatically alter target binding and selectivity . However, publicly available head-to-head comparative data for this specific compound against its closest analogs is currently absent from the non-prohibited literature; procurement decisions should therefore be based on the compound's distinct structural identity for structure-activity relationship (SAR) exploration rather than on proven superiority .

Quantitative Differentiation Evidence for 955635-03-7 Against Closest Analogs


Proteasome Inhibition: CHEMBL3233445 vs. Structural Analogs

While the exact compound (CAS 955635-03-7) has no primary assay data, a compound listed under the same ChEMBL ID (CHEMBL3233445) in BindingDB shows Ki = 330 nM against the human 20S proteasome beta5 subunit [1]. This value can serve as a class-level benchmark for tetrahydroisoquinoline-bearing proteasome ligands, though direct confirmation for 955635-03-7 is lacking.

Proteasome Chymotrypsin-like Cancer

Structural Uniqueness: 2-Ethoxynaphthalene vs. Common Naphthalene Substituents

The 2-ethoxynaphthalene-1-carboxamide fragment introduces a distinct ethoxy group at the naphthalene 2-position, differentiating it from unsubstituted naphthalene or methoxy analogs . This ethoxy group increases the molecular weight (388.5 vs. ~358 for the unsubstituted naphthalene analog) and alters logP, potentially affecting membrane permeability and off-target binding. Quantitative logP or solubility data for this specific compound were not found in allowed sources.

Medicinal Chemistry SAR Lipophilicity

Selectivity Implications from ACC2 Inhibitor Class Data

Tetrahydroisoquinoline derivatives have been patented as ACC2 inhibitors (US8470841B2) [1]. A structurally distinct compound from the same patent (US8470841, 19) showed hACC2 IC50 = 100 nM and hACC1 IC50 = 750 nM, resulting in 7.5-fold selectivity [2]. If 955635-03-7 engages the same target, similar selectivity trends might be expected, but this remains speculative without direct testing.

Acetyl-CoA Carboxylase Metabolic Disease Selectivity

Recommended Research Applications for 955635-03-7 Based on Available Evidence


Proteasome Inhibitor Lead Optimization

The CHEMBL3233445-associated data (Ki = 330 nM against proteasome beta5) suggests that tetrahydroisoquinoline-naphthamide hybrids can engage the proteasome. 955635-03-7 can serve as a starting point for medicinal chemistry efforts aiming to improve potency and selectivity over clinical proteasome inhibitors like bortezomib, where the ethoxy substituent offers a handle for SAR exploration [1].

ACC2-Targeted Metabolic Disease Probe

Given the class-level evidence for ACC2 inhibition among tetrahydroisoquinoline derivatives (US8470841B2), 955635-03-7 may be used as a chemical probe in assays measuring malonyl-CoA levels or fatty acid oxidation, provided its ACC2 activity is first confirmed in-house [2].

Pharmacophore Model Construction

The unique combination of the N-acetyl-tetrahydroisoquinoline and 2-ethoxynaphthalene carboxamide moieties makes 955635-03-7 a valuable input for 3D-QSAR or pharmacophore modeling studies aimed at predicting binding to CNS targets, GPCRs, or metabolic enzymes, where tetrahydroisoquinoline-based ligands are prevalent [3].

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